molecular formula C9H9NO4 B5881356 Methyl 3-carbamoyloxybenzoate

Methyl 3-carbamoyloxybenzoate

Cat. No.: B5881356
M. Wt: 195.17 g/mol
InChI Key: OLAROKCBKVJCHU-UHFFFAOYSA-N
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Description

Methyl 3-carbamoyloxybenzoate is an organic compound with the molecular formula C9H9NO4 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol and the hydroxyl group is carbamoylated

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-carbamoyloxybenzoate can be synthesized through a multi-step process involving the esterification of 3-hydroxybenzoic acid with methanol, followed by carbamoylation. The esterification typically requires an acid catalyst such as sulfuric acid and is conducted under reflux conditions. The carbamoylation step involves reacting the ester with a carbamoyl chloride in the presence of a base like pyridine to form the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-carbamoyloxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Hydrolysis: 3-carbamoyloxybenzoic acid and methanol.

    Reduction: 3-hydroxybenzoic acid and methanol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Mechanism of Action

The mechanism by which methyl 3-carbamoyloxybenzoate exerts its effects involves the interaction of its functional groups with various molecular targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with enzymes and receptors. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their activity and stability .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 3-carbamoyloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-13-8(11)6-3-2-4-7(5-6)14-9(10)12/h2-5H,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAROKCBKVJCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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